An In-Depth Technical Guide to the Chemical Properties of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate
Abstract
Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a specialized organic molecule that has attracted interest within the fields of medicinal chemistry and pharmacology.[1] Structurally, it is a keto-ester derivative characterized by a naphthalene moiety, a quaternary carbon center, and both ketone and ester functional groups.[1] This unique combination of features imparts specific chemical reactivity and suggests its potential as a versatile scaffold for the synthesis of more complex, biologically active compounds.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthetic pathway, and detailed spectroscopic characterization. The discussion is framed with insights into the causal relationships behind experimental methodologies, aiming to provide researchers and drug development professionals with a practical and authoritative resource.
Molecular Structure and Physicochemical Properties
The foundational identity of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is defined by its precise arrangement of atoms and functional groups. The molecule's backbone is a butyrate chain, modified with a 2-naphthyl group at the C4 position, which also bears a ketone. The C2 position is a quaternary carbon, substituted with two methyl groups, a feature that introduces significant steric hindrance and influences the molecule's conformational preferences.[1]
Caption: 2D structure of the title compound.
The presence of the extended aromatic system of the naphthalene ring allows for potential π-π stacking interactions, a crucial consideration in drug-receptor binding.[1]
Chemical Identity
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate | [1][3] |
| CAS Number | 898753-71-4 | [1][3] |
| Molecular Formula | C₁₈H₂₀O₃ | [1][3] |
| Molecular Weight | 284.3 g/mol | [1][3] |
| Canonical SMILES | CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1 | [1][3] |
Physicochemical Data
While extensive experimental data is not widely published, the following table presents computed properties that serve as reliable estimates for experimental design.
| Property | Predicted Value | Source |
| XLogP3 | 3.9 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 6 | PubChem[3] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[3] |
| Formal Charge | 0 | PubChem |
Synthesis and Mechanistic Considerations
The most logical and efficient synthesis of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a two-step process adapted from established methodologies for related naphthyl ketoalkanoates.[4][5] The strategy involves an initial Friedel-Crafts acylation followed by a Fischer esterification.
Caption: Proposed two-step synthetic workflow.
Causality in Synthesis Design
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Friedel-Crafts Acylation: This classic C-C bond-forming reaction is the method of choice for attaching an acyl group to an aromatic ring. The regioselectivity of acylation on naphthalene is highly dependent on reaction conditions.[4]
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Kinetic vs. Thermodynamic Control: Acylation at the C1 (alpha) position is kinetically favored at lower temperatures due to the higher electron density at this position.[5][6] However, the C1 product is sterically hindered. At higher temperatures or with specific solvent systems, the reaction becomes reversible, allowing for the rearrangement of the initially formed 1-isomer to the more stable, less sterically hindered C2 (beta) isomer.[4] For this synthesis, achieving the 2-naphthyl substitution requires thermodynamic control.
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Fischer Esterification: This is a straightforward and acid-catalyzed reaction to convert the intermediate carboxylic acid into the desired ethyl ester.[4] Using a large excess of ethanol is crucial as it shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
Self-Validating Experimental Protocol
Step 1: Synthesis of 4-(2-naphthyl)-2,2-dimethyl-4-oxobutanoic acid
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a drying tube (CaCl₂).
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Initial Charge: To the flask, add naphthalene (1.0 eq) and an inert solvent such as dichloromethane.[4] Cool the mixture to 0-5 °C in an ice-water bath.
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Reagent Addition: Add 2,2-dimethylsuccinic anhydride (1.1 eq) to the stirred suspension. Follow with the portion-wise addition of anhydrous aluminum chloride (AlCl₃, 2.2 eq) over 1-2 hours, ensuring the internal temperature remains below 10 °C.
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Reaction: After addition, allow the mixture to slowly warm to room temperature and stir for 12-18 hours to ensure conversion to the thermodynamically favored 2-isomer.
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Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5% v/v). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification & Validation: The crude solid should be recrystallized from a suitable solvent like glacial acetic acid.[4] The reaction progress and purity can be monitored by Thin-Layer Chromatography (TLC), and the structure of the intermediate acid should be confirmed by spectroscopy before proceeding.
Step 2: Esterification to Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate
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Setup: In a round-bottom flask, combine the purified 4-(2-naphthyl)-2,2-dimethyl-4-oxobutanoic acid (1.0 eq) with an excess of absolute ethanol (10-20 eq).
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acid weight).
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Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
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Workup: After cooling, remove the excess ethanol using a rotary evaporator. Dilute the residue with ethyl acetate and neutralize by washing carefully with a saturated sodium bicarbonate solution until effervescence ceases. Wash further with water and brine.
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Final Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ethyl ester.[4] Purity should be assessed by HPLC, and the final structure must be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization
Unambiguous structural elucidation is critical. While a public database of experimental spectra for this specific compound is sparse, the expected spectral features can be reliably predicted based on its functional groups and data from close structural analogs.[4]
| Technique | Expected Features | Rationale |
| ¹H NMR | δ 7.8-8.5 ppm: Multiplets, 7H (Naphthyl protons). δ 4.1-4.3 ppm: Quartet, 2H (Ester -OCH₂ CH₃). δ 3.3-3.5 ppm: Singlet, 2H (-CO-CH₂ -C(CH₃)₂-). δ 1.3-1.4 ppm: Singlet, 6H (gem-diMethyl protons). δ 1.2-1.3 ppm: Triplet, 3H (Ester -OCH₂CH₃ ). | The aromatic region will show a complex pattern characteristic of a 2-substituted naphthalene.[4] The singlets for the methylene and gem-dimethyl groups are highly diagnostic. The ethyl group will present its classic quartet and triplet pattern. |
| ¹³C NMR | δ > 195 ppm: Ketone Carbonyl (C =O). δ ~175 ppm: Ester Carbonyl (-C OOEt). δ 125-135 ppm: Multiple signals (Naphthyl carbons). δ ~60 ppm: Ester Methylene (-OC H₂CH₃). δ ~45 ppm: Quaternary Carbon (-C (CH₃)₂-). δ ~40 ppm: Methylene Carbon (-CO-C H₂-). δ ~25 ppm: Methyl Carbons (-C(C H₃)₂-). δ ~14 ppm: Ester Methyl (-OCH₂C H₃). | The two carbonyl carbons will be significantly downfield. The number and shifts of the aromatic carbons will confirm the naphthalene substitution pattern.[4] |
| IR Spectroscopy | ~1735 cm⁻¹: Strong, sharp peak (Ester C=O stretch). ~1685 cm⁻¹: Strong, sharp peak (Aryl Ketone C=O stretch). ~3100-3000 cm⁻¹: C-H stretch (Aromatic). ~2980-2850 cm⁻¹: C-H stretch (Aliphatic). ~1600, 1450 cm⁻¹: C=C stretch (Aromatic ring). | The presence of two distinct, strong carbonyl absorption bands is the most telling feature, confirming both the ester and ketone functionalities.[4] |
| Mass Spec. (EI) | m/z 284: Molecular Ion (M⁺). m/z 239: [M - OEt]⁺. m/z 155: [Naphthyl-CO-CH₂]⁺. m/z 127: [Naphthyl]⁺. | The molecular ion peak confirms the molecular weight. Key fragments would arise from the loss of the ethoxy group from the ester and cleavage on either side of the ketone (alpha-cleavage). |
Potential Applications and Biological Relevance
Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is recognized for its potential in drug discovery and development.[1]
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Anticancer Properties: Preliminary research suggests the compound exhibits anticancer activity. In vitro studies have indicated its capacity to inhibit the proliferation of tumor cells and promote apoptosis, potentially through mechanisms related to oxidative stress.[1]
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Antimicrobial Activity: The molecule has also been flagged as a candidate for developing new antimicrobial agents, with early studies showing activity against various microbial pathogens.[1]
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Scaffold for Medicinal Chemistry: The structural motifs are highly valuable for derivatization.
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The naphthyl group provides a large, lipophilic anchor capable of engaging in hydrophobic and π-π interactions within protein binding pockets.[1]
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The ketone functionality is a versatile handle for further chemical modifications, such as reduction to an alcohol, reductive amination to introduce new amine-containing side chains, or formation of hydrazones and other derivatives.
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The quaternary center provides a fixed steric element that can be used to probe the topology of a binding site and can improve metabolic stability by blocking a site of potential oxidation.
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Conclusion
Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a well-defined chemical entity with significant potential as an intermediate and a pharmacologically active scaffold. Its synthesis is achievable through a robust, two-step process involving a thermodynamically controlled Friedel-Crafts acylation and subsequent esterification. Its structure is readily confirmed by a combination of standard spectroscopic techniques. While initial reports on its biological activity are promising, this guide highlights the need for further dedicated research to fully elucidate its therapeutic potential and establish detailed structure-activity relationships. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and further investigate this promising molecule.
References
- Benchchem. (n.d.). Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | 898753-71-4.
- Benchchem. (n.d.). 4-oxobutyrate and Ethyl 4-(2-naphthyl).
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PubChem. (n.d.). Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | C18H20O3 | CID 24727427. Retrieved from [Link]
- Benchchem. (n.d.). Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Comprehensive Technical Guide for Chemical Intermediates in Drug Discovery.
- Benchchem. (n.d.). Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate: Application Notes and Protocols.
- Sci-Hub. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.
